molecular formula C22H26N6O B5530506 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B5530506
M. Wt: 390.5 g/mol
InChI Key: RVLGIRBHVOLFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that show a variety of biological activities and have been subject to numerous studies to understand their molecular interaction, synthesis, structural analysis, and chemical properties. These compounds often feature in research due to their significant potential in therapeutic applications and molecular studies.

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions where specific substituents are introduced to the core structure to achieve desired biological activities. The synthesis routes can vary significantly depending on the targeted functional groups and the starting materials used. For example, compounds with piperidine and pyrazole moieties, like the one mentioned, are synthesized through stepwise reactions that carefully introduce each component into the molecular framework, ensuring the desired stereochemistry and functional groups are preserved (Shim et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational methods, plays a crucial role in understanding the conformation and stereochemistry of these compounds. These analyses reveal how structural features influence molecular interactions with biological targets. For example, detailed structural analysis has shown that specific conformations and the presence of certain functional groups contribute significantly to the molecule's ability to interact with receptors or enzymes, highlighting the importance of precise molecular engineering (Saeed et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of many pyrazole and pyrimidine derivatives .

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-13-21(24-14-23-15)27-10-8-18(9-11-27)22(29)25-19-4-6-20(7-5-19)28-17(3)12-16(2)26-28/h4-7,12-14,18H,8-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGIRBHVOLFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.